molecular formula C10H20BNO2 B8238355 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine

1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine

Cat. No.: B8238355
M. Wt: 197.08 g/mol
InChI Key: KJUIDVNCTNUDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine is a boron-containing organic compound characterized by the presence of a dioxaborolane ring and an azetidine moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine typically involves the reaction of azetidine with a boronic ester. One common method is the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted azetidines.

    Oxidation Reactions: Boronic acids or borates.

    Coupling Reactions: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as coupling and substitution. The azetidine ring provides structural rigidity, enhancing the compound’s stability and reactivity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine is unique due to its combination of a dioxaborolane ring and an azetidine moiety, providing both reactivity and structural stability. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Properties

IUPAC Name

1-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BNO2/c1-9(2)10(3,4)14-11(13-9)8-12-6-5-7-12/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUIDVNCTNUDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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